molecular formula C20H21N3O4 B3663541 1-[(4-methylphenyl)carbonyl]-N-(3-nitrophenyl)piperidine-4-carboxamide

1-[(4-methylphenyl)carbonyl]-N-(3-nitrophenyl)piperidine-4-carboxamide

Cat. No.: B3663541
M. Wt: 367.4 g/mol
InChI Key: UDAFJXIOOIJOQO-UHFFFAOYSA-N
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Description

1-[(4-methylphenyl)carbonyl]-N-(3-nitrophenyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 4-methylphenylcarbonyl group and a 3-nitrophenyl group

Preparation Methods

The synthesis of 1-[(4-methylphenyl)carbonyl]-N-(3-nitrophenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Methylphenylcarbonyl Group: This step involves the acylation of the piperidine ring using 4-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

1-[(4-methylphenyl)carbonyl]-N-(3-nitrophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, using reagents like Grignard reagents or organolithium compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-methylphenyl)carbonyl]-N-(3-nitrophenyl)piperidine-4-carboxamide has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)carbonyl]-N-(3-nitrophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.

    Alteration of Cellular Processes: It can affect various cellular processes, including gene expression and protein synthesis.

The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

1-[(4-methylphenyl)carbonyl]-N-(3-nitrophenyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

    1-Benzoyl-N-(3-nitrophenyl)piperidine-4-carboxamide: Similar structure but with a benzoyl group instead of a 4-methylphenylcarbonyl group.

    1-[(4-chlorophenyl)carbonyl]-N-(3-nitrophenyl)piperidine-4-carboxamide: Similar structure but with a 4-chlorophenylcarbonyl group instead of a 4-methylphenylcarbonyl group.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-methylbenzoyl)-N-(3-nitrophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-14-5-7-16(8-6-14)20(25)22-11-9-15(10-12-22)19(24)21-17-3-2-4-18(13-17)23(26)27/h2-8,13,15H,9-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAFJXIOOIJOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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